1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research.
Preparation Methods
The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves several steps. The compound can be synthesized through a series of reactions starting from commercially available starting materials. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Chemistry: Used as a tool for investigating the mechanisms of action of certain enzymes and receptors.
Biology: Studied for its effects on potassium channels, which are involved in the regulation of various physiological processes.
Industry: Utilized in the development of new synthetic methods and exploration of its effects on other ion channels and receptors.
Mechanism of Action
The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This includes the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.
Comparison with Similar Compounds
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specificity for potassium channels. Similar compounds include other sulfonylureas and potassium channel blockers, but this compound’s specific interaction with potassium channels sets it apart. Other similar compounds include those that modulate ion channels and receptors.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-14-7-6-13(9-11(14)2)22(19,20)17-8-4-5-12(10-17)15(16)18/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXDAVMTMZNLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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